- Aminoboranes via Tandem Iodination/Dehydroiodination for One-Pot Borylation, ACS Omega, 2022, 7(16), 14377-14389
Cas no 937591-69-0 (2-(2,3-dihydro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
937591-69-0 structure
Product Name:2-(2,3-dihydro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Numéro CAS:937591-69-0
Le MF:C14H19BO3
Mégawatts:246.109864473343
MDL:MFCD09743046
CID:1024685
PubChem ID:16750469
Update Time:2025-05-21
2-(2,3-dihydro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Propriétés chimiques et physiques
Nom et identifiant
-
- 2-(2,3-Dihydrobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzofuran
- 2,3-Dihydrobenzofuran-5-boronic acid pinacol ester
- 2-(2,3-dihydro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- RWJUUXWJBMIGKA-UHFFFAOYSA-N
- ST2403800
- Z2469998057
- (2,3-DIHYDROBENZOFURAN-5
- 2,3-Dihydro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran (ACI)
-
- MDL: MFCD09743046
- Piscine à noyau: 1S/C14H19BO3/c1-13(2)14(3,4)18-15(17-13)11-5-6-12-10(9-11)7-8-16-12/h5-6,9H,7-8H2,1-4H3
- La clé Inchi: RWJUUXWJBMIGKA-UHFFFAOYSA-N
- Sourire: O1C(C)(C)C(C)(C)OB1C1C=C2C(OCC2)=CC=1
Propriétés calculées
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 18
- Nombre de liaisons rotatives: 1
- Complexité: 313
- Surface topologique des pôles: 27.7
2-(2,3-dihydro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Informations de sécurité
- Mot signal:Warning
- Description des dangers: H315-H319-H335
- Déclaration d'avertissement: P261-P305+P351+P338
- Conditions de stockage:Inert atmosphere,2-8°C
2-(2,3-dihydro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019097442-1g |
2-(2,3-Dihydrobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
937591-69-0 | 97% | 1g |
$179.19 | 2023-08-31 | |
| Alichem | A019097442-5g |
2-(2,3-Dihydrobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
937591-69-0 | 97% | 5g |
$537.57 | 2023-08-31 | |
| Alichem | A019097442-10g |
2-(2,3-Dihydrobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
937591-69-0 | 97% | 10g |
$814.00 | 2023-08-31 | |
| Chemenu | CM134696-1g |
2-(2,3-Dihydrobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
937591-69-0 | 97% | 1g |
$59 | 2021-08-05 | |
| Chemenu | CM134696-5g |
2-(2,3-Dihydrobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
937591-69-0 | 97% | 5g |
$235 | 2021-08-05 | |
| Chemenu | CM134696-10g |
2-(2,3-Dihydrobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
937591-69-0 | 97% | 10g |
$412 | 2021-08-05 | |
| Ambeed | A237346-100mg |
2-(2,3-Dihydrobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
937591-69-0 | 97% | 100mg |
$17.0 | 2025-04-15 | |
| Ambeed | A237346-250mg |
2-(2,3-Dihydrobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
937591-69-0 | 97% | 250mg |
$25.0 | 2025-04-15 | |
| Ambeed | A237346-1g |
2-(2,3-Dihydrobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
937591-69-0 | 97% | 1g |
$30.0 | 2025-04-15 | |
| Ambeed | A237346-5g |
2-(2,3-Dihydrobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
937591-69-0 | 97% | 5g |
$136.0 | 2025-04-15 |
2-(2,3-dihydro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Iodine , (T-4)-Trihydro[N-(1-methylethyl)-2-propanamine]boron Solvents: Dichloromethane ; rt; 5 min, rt
1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 5 min, rt
1.3 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Toluene ; rt; 12 - 16 h, reflux; reflux → rt; rt → 0 °C
1.4 Solvents: Diethyl ether ; 4 h, 0 °C → rt
1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 5 min, rt
1.3 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Toluene ; rt; 12 - 16 h, reflux; reflux → rt; rt → 0 °C
1.4 Solvents: Diethyl ether ; 4 h, 0 °C → rt
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Toluene ; 18 h, 90 °C
Référence
- Boron insertion into alkyl ether bonds via zinc/nickel tandem catalysis, Science (Washington, 2021, 372(6538), 175-182
Méthode de production 3
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,2-Dimethoxyethane ; 15 min, 150 °C; 150 °C → rt
Référence
- New 2-amino-3,5-dihydro-4H-imidazol-4-one derivatives and their use as BACE inhibitors for treatment of cognitive impairment, Alzheimer disease, neurodegeneration and dementia, World Intellectual Property Organization, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Dimethylformamide , Sodium hydride Solvents: Acetonitrile ; 24 h, 35 °C
1.2 Reagents: Water ; 35 °C
1.2 Reagents: Water ; 35 °C
Référence
- Solvent Anions Enable Photoinduced Borylation and Phosphonation of Aryl Halides via EDA Complexes, Organic Letters, 2022, 24(35), 6466-6471
Méthode de production 5
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Cobalt (functionalized in to cobalt oxide core shell supported on silica) , Silica Solvents: Tetrahydrofuran ; 24 h, 50 bar, 135 °C
Référence
- Development of a General and Selective Nanostructured Cobalt Catalyst for the Hydrogenation of Benzofurans, Indoles and Benzothiophenes, Angewandte Chemie, 2023, 62(10),
Méthode de production 6
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 3 h, rt → 100 °C
Référence
- Preparation of imidazole derivatives as NMDA (N-methyl-D-aspartate) receptor subtype 2B selective blockers, World Intellectual Property Organization, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 16 h, 90 °C
1.2 Solvents: Water
1.2 Solvents: Water
Référence
- Preparation of 1-[2-[(6-amino-9H-purin-9-yl)methyl]phenyl]pyrrolidin-3-amine derivatives as mixed lineage leukemia 1 (MLL1) inhibitors and anti-cancer agents, World Intellectual Property Organization, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 15 psi, rt → 40 °C; 48 h, 40 °C
Référence
- Pyrimidine sulfamide derivative, preparation method and medical application thereof, World Intellectual Property Organization, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; rt; 16 h, 80 °C
Référence
- Preparation of 2-(thiophenyl)thiopyran-1,1-dioxides as MMP or TNF-α inhibitors, World Intellectual Property Organization, , ,
2-(2,3-dihydro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials
- 2,3-Dimethylbutane-2,3-diol
- 5-Iodo-2,3-dihydro-1-benzofuran
- Benzofuran-5-boronic acid pinacol ester
- 5-bromo-2,3-dihydro-1-benzofuran
- Bis(pinacolato)diborane
2-(2,3-dihydro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products
2-(2,3-dihydro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:937591-69-0)2-(2,3-dihydro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Numéro de commande:A859650
État des stocks:in Stock
Quantité:5.0g/10.0g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 08:19
Prix ($):435.0/721.0
Courriel:sales@amadischem.com
2-(2,3-dihydro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Littérature connexe
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
937591-69-0 (2-(2,3-dihydro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) Produits connexes
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:937591-69-0)2-(2,3-dihydro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Pureté:99%/99%
Quantité:5.0g/10.0g
Prix ($):435.0/721.0